3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one
Description
3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one is a synthetic chromen-2-one derivative characterized by a bicyclic coumarin-like scaffold. Its structure includes a 4-phenyl group, a 3-(4-bromophenyl) substituent, a 6-chloro group, and a 7-methyl group (Figure 1). Chromen-2-one derivatives are studied for diverse biological activities, including anti-inflammatory and anticoagulant properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c1-13-11-19-17(12-18(13)24)20(14-5-3-2-4-6-14)21(22(25)26-19)15-7-9-16(23)10-8-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFFZHMVBKFGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the condensation of 4-bromobenzaldehyde with 6-chloro-7-methyl-4-phenylchromen-2-one in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s substituents (bromophenyl, chloro, methyl, phenyl) influence its reactivity:
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Electrophilic Substitution : The bromine atom at the p-position of the phenyl ring (as seen in analogs like 6b ) enhances hydrophobic interactions but reduces electron density, affecting enzyme-binding activity .
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Oxidation/Reduction : The chromenone backbone is susceptible to redox reactions. For example, chromen-4-ones undergo reductions to form dihydro derivatives, which can be re-oxidized under controlled conditions .
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Nucleophilic Attack : The carbonyl group in the chromenone core may participate in nucleophilic additions, though steric hindrance from substituents could limit reactivity.
Analytical Techniques
Key methods for characterizing chromenone derivatives include:
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NMR Spectroscopy : Used to confirm substituent positions and aromatic coupling patterns. For instance, 7-bromo-2-phenylchromen-4-one showed distinct peaks for aromatic protons and the carbonyl group .
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High-Performance Liquid Chromatography (HPLC) : Employed to monitor reaction progress and purity.
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Mass Spectrometry (MS) : Used to identify intermediates, such as chalcones and flavanones, during oxidative cyclization .
Mechanistic Insights
The synthesis of chromenones often involves two-step processes :
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Chalcone Formation : Acetophenones and benzaldehydes condense to form α,β-unsaturated ketones (chalcones) .
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Oxidative Cyclization : Chalcones undergo cyclization via iodine-mediated oxidation, forming the chromenone backbone .
For halogenated derivatives, substituent effects are critical:
Scientific Research Applications
Medicinal Chemistry
3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one has been investigated for its potential as an anticancer agent . Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapies.
Biological Studies
The compound has been utilized in various biological assays to explore its effects on cellular pathways and gene expression. Its interactions with different molecular targets suggest potential therapeutic benefits, particularly in oncology.
Chemical Biology
As a chemical probe, this compound aids in understanding the mechanisms of action of various biological targets. It can be used to investigate enzyme inhibition and receptor modulation, which are crucial for drug discovery.
Cytotoxicity and Anticancer Activity
Research findings demonstrate significant cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value ranging from 36.7 µM to 87.6 µM.
- HeLa Cells : Showed varied sensitivity with IC50 values between 31.60 µM and 177.7 µM.
These studies indicate moderate activity against these cancer cells and suggest that the compound may induce apoptosis through modulation of apoptotic pathways.
Case Studies and Findings
Recent studies have highlighted the biological activity of this compound:
- Cytotoxic Evaluation : Significant reduction in cell proliferation in breast cancer cell lines.
- Mechanistic Insights : Induction of apoptosis linked to modulation of key signaling pathways.
These findings underscore its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents and key structural features of the target compound with structurally related chromen-2-one derivatives:
Key Observations :
- Halogen Effects : The target compound’s 6-chloro group differs from 6-bromo in , which may alter electronic properties (Cl: smaller, more electronegative; Br: larger, polarizable).
- Aromatic Substitutions : The 3-(4-bromophenyl) group in the target contrasts with simpler phenyl () or thiazol-linked bromophenyl (), impacting steric bulk and π-π interactions.
- Position 7 : The 7-methyl group in the target enhances lipophilicity compared to polar substituents like hydroxy () or alkoxy ().
Crystallographic and Conformational Differences
- The target’s 7-methyl and 4-phenyl groups likely induce distinct dihedral angles and packing modes compared to compounds like 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5(6H)-one, where nitro and methylamino groups stabilize intramolecular hydrogen bonds (N–H⋯O) and hexagonal crystal packing .
- Bulky 3-(4-bromophenyl) and 4-phenyl substituents may reduce molecular planarity, affecting stacking interactions in the solid state .
Physicochemical Properties
- Lipophilicity : The target’s logP is higher than hydroxy/methoxy-substituted analogs (e.g., ) due to bromophenyl and methyl groups, favoring blood-brain barrier penetration.
- Solubility : Lower aqueous solubility compared to polar derivatives (e.g., 7-hydroxy ) may necessitate formulation adjustments for drug delivery.
Biological Activity
3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a bromophenyl group, a chloro substituent, and multiple phenyl groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
- Molecular Formula : C22H14BrClO2
- Molar Mass : 425.7 g/mol
- Density : 1.489 g/cm³
- CAS Number : 332104-48-0
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in disease processes, potentially leading to reduced cell proliferation.
- Receptor Interaction : The compound may bind to specific cellular receptors, modulating their activity and inducing biological responses.
Cytotoxicity and Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxic Evaluation :
- A study demonstrated that this compound reduced the proliferation of MCF-7 breast cancer cells with an IC50 value ranging from 36.7 µM to 87.6 µM, indicating moderate activity against these cells .
- Another evaluation against HeLa cells showed varied sensitivity, with IC50 values between 31.60 µM and 177.7 µM .
-
Mechanistic Insights :
- The compound's cytotoxicity has been linked to its ability to induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways .
- Additionally, it may affect signaling pathways associated with cancer progression, such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation .
Comparative Biological Activity
To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 36.7 - 87.6 | Moderate cytotoxicity against MCF-7 |
| 3-(4-Bromophenyl)propionic acid | - | >100 | Low activity |
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | - | <50 | High cytotoxicity |
Q & A
Q. What are the common synthetic routes for 3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one, and what intermediates are critical?
The compound is typically synthesized via cyclocondensation reactions. For example, a bromophenyl-substituted aldehyde (e.g., 4-bromobenzaldehyde) reacts with diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under acidic catalysis (e.g., L-proline) to form the chromenone core. Key intermediates include the bromophenyl-aldehyde adduct and the cyclized chromene precursor. Purification often involves column chromatography with ethyl acetate/petroleum ether gradients .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they reveal?
- ¹H/¹³C NMR : Identifies substitution patterns (e.g., bromophenyl, methyl, and chloro groups) and confirms aromatic proton environments. For example, deshielded protons near electron-withdrawing groups (e.g., Cl) appear at higher ppm .
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., near-planar chromenone core vs. perpendicular bromophenyl substituents), and hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(6) rings) .
- IR spectroscopy : Detects functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and hydrogen-bonded N–H stretches .
Q. How can chromatographic methods be optimized to achieve high purity during synthesis?
Use gradient elution with non-polar solvents (e.g., petroleum ether) to separate non-polar intermediates, followed by polar solvents (e.g., ethyl acetate) for final purification. Monitor fractions via TLC and confirm purity with HPLC (C18 columns, UV detection at λ ~254 nm) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and what analytical frameworks are used to interpret them?
Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, forming hexagonal packing parallel to the ab plane. Graph-set analysis (e.g., S(6) motifs) and Hirshfeld surface calculations quantify interaction geometries. For example, molecular dynamics simulations can predict packing efficiency based on hydrogen-bond donor/acceptor distances .
Q. When crystallographic data reveals unexpected deviations (e.g., bond angles or dihedral angles) compared to computational models, how should researchers reconcile discrepancies?
- Validate with complementary techniques : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data. Discrepancies may arise from crystal packing forces or dynamic effects in solution .
- Analyze thermal ellipsoids : High displacement parameters (e.g., for bromine atoms) suggest positional disorder, requiring refinement with SHELXL using TWIN or SUMP commands .
Q. How can researchers leverage SHELX software for refining challenging crystal structures (e.g., twinning or high disorder)?
- Twinning : Use the TWIN command in SHELXL to model overlapping domains. For example, pseudo-merohedral twinning in chromenone derivatives may require a BASF parameter to scale twin fractions .
- Disorder : Apply PART and SUMP constraints to refine split positions for disordered groups (e.g., methyl or ethoxy substituents). Validate with residual density maps (e.g., peaks < 0.5 eÅ⁻³) .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for conformationally flexible substituents?
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) by observing coalescence of proton signals at elevated temperatures.
- DFT-NMR coupling : Compare calculated chemical shifts (GIAO method) for minimized conformers with experimental data to identify dominant conformations in solution .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for cyclocondensation reactions to prevent hydrolysis of intermediates. Monitor reaction progress via LC-MS for real-time detection of byproducts .
- Crystallization optimization : Use mixed solvents (e.g., DCM/hexane) to grow single crystals. Slow evaporation at 4°C enhances lattice stability for X-ray analysis .
- Data validation : Cross-reference crystallographic metrics (e.g., R-factor < 5%) with Cambridge Structural Database entries for similar chromenones to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
